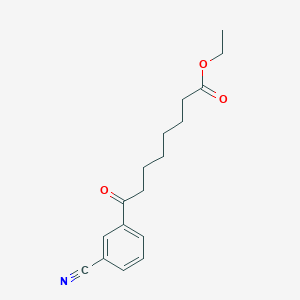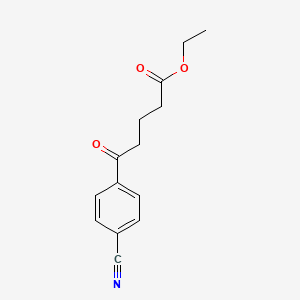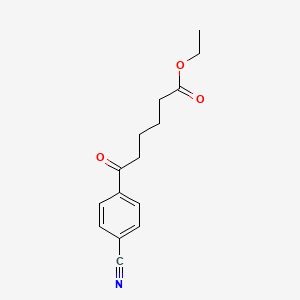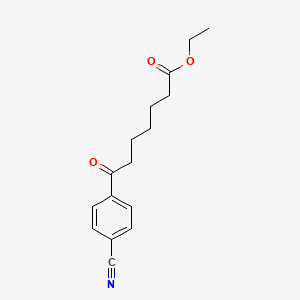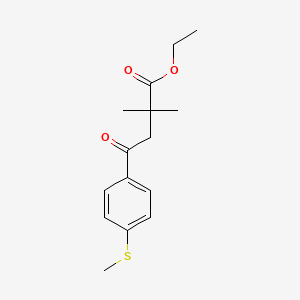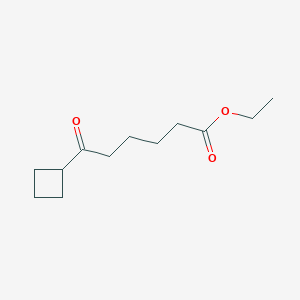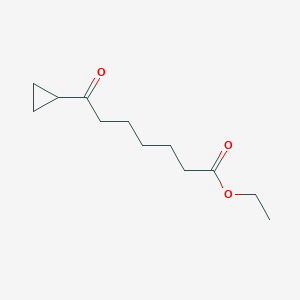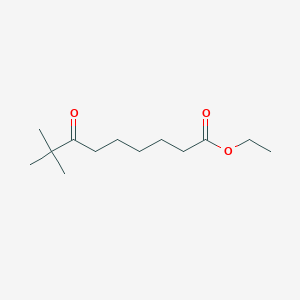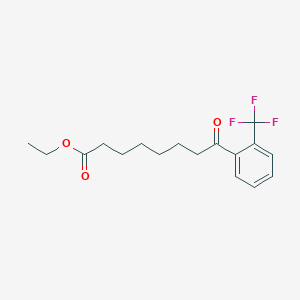
Ethyl 8-oxo-8-(2-trifluoromethylphenyl)octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8-oxo-8-(2-trifluoromethylphenyl)octanoate is a chemical compound with the molecular formula C17H21F3O3 . It has been mentioned in the context of research into proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins for therapeutic purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 21 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms . The exact structure can be found in chemical databases such as PubChem and ChemSpider .Physical And Chemical Properties Analysis
This compound has a molecular weight of 330.34 . More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación
Bio-Lubricant Base Stocks
A study outlined the synthesis of compounds related to Ethyl 8-oxo-8-(2-trifluoromethylphenyl)octanoate, specifically ethyl 8-(3-octyl-5,6-dioxo-1,4-dioxan-2-yl)octanoate and ethyl 8-(3-octyl-5,7-dioxo-1,4-dioxepan-2-yl)octanoate. These compounds were derived from oleic acid and proposed as bio-lubricant base stocks. Their bio-lubricant properties, such as density and acid/base number, were evaluated, demonstrating potential for real applications due to characteristics closely aligning with standard commercial lubricants (Wahyuningsih & Kurniawan, 2020).
Electrochromic Properties of Conducting Polymers
This compound-related compounds like octanoic acid 2-thiophen-3-yl-ethyl ester were used in the synthesis of conducting polymers. These polymers exhibited electrochromic properties, meaning they could change color in response to electrical input, a feature beneficial for various applications such as smart windows or display technologies. The research involved the homopolymerization of the monomer and analyzing its spectroelectrochemical properties (Sacan et al., 2006), (Camurlu et al., 2005).
Potential Therapeutic Application
In medical research, a compound closely related to this compound, 1-Octanol, was evaluated for its potential therapeutic effects in treating essential tremor, a neurological condition. The study indicated that 1-Octanol significantly decreased tremor amplitude in patients without significant side effects, suggesting its potential as a safe treatment option (Bushara et al., 2004).
Environmental Impact and Degradation
The environmental impact and degradation pathways of related compounds, like 8:2 fluorotelomer alcohol, were studied, focusing on the microbial transformation of these compounds into perfluorocarboxylic acids, including perfluorooctanoic acid. The research investigated the effect of various solvents on the degradation rate and identified specific bacterial strains involved in the transformation, crucial for understanding the environmental fate of these chemicals (Liu et al., 2007).
Propiedades
IUPAC Name |
ethyl 8-oxo-8-[2-(trifluoromethyl)phenyl]octanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3O3/c1-2-23-16(22)12-6-4-3-5-11-15(21)13-9-7-8-10-14(13)17(18,19)20/h7-10H,2-6,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTVDZKVEYQAKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645732 |
Source


|
| Record name | Ethyl 8-oxo-8-[2-(trifluoromethyl)phenyl]octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898777-73-6 |
Source


|
| Record name | Ethyl η-oxo-2-(trifluoromethyl)benzeneoctanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-oxo-8-[2-(trifluoromethyl)phenyl]octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

